1-Sec-butylhydrazine hydrochloride

chiral auxiliary asymmetric synthesis diastereoselectivity

Researchers requiring chiral hydrazones for enantioselective synthesis face limited options with achiral hydrazines. 1-Sec-butylhydrazine hydrochloride provides permanent chirality for diastereoselective hydrazone formation, balancing steric bulk (Taft Es ≈ -1.13) for hindered ketones. • Monohydrochloride salt: requires 1 equiv base for neutralisation, less hygroscopic than dihydrochloride. • LogP 0.36-0.40 free base: optimal aqueous/organic partition for work-up. • White crystalline solid, ≥95% purity, shipped ambient.

Molecular Formula C4H13ClN2
Molecular Weight 124.61 g/mol
CAS No. 851377-62-3
Cat. No. B1439198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Sec-butylhydrazine hydrochloride
CAS851377-62-3
Molecular FormulaC4H13ClN2
Molecular Weight124.61 g/mol
Structural Identifiers
SMILESCCC(C)NN.Cl
InChIInChI=1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H
InChIKeyMAOHZRUELSGCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Sec-Butylhydrazine Hydrochloride: Identity & Physicochemical Profile


1-Sec-butylhydrazine hydrochloride (CAS 851377-62-3) is the monohydrochloride salt of a chiral, secondary-alkyl-substituted hydrazine, classified as a monoalkylhydrazine. The free base sec-butylhydrazine carries a single stereogenic centre on the sec-butyl side chain, a feature absent from linear or symmetrically branched isomers. The compound is supplied as a white to off-white crystalline solid with a molecular formula of C₄H₁₃ClN₂ and a molecular weight of 124.61 g/mol . Its predominant utility lies as a synthetic building block for hydrazones and nitrogen-containing heterocycles in pharmaceutical and agrochemical research [1].

Sec-Butylhydrazine Hydrochloride: Why Generic Substitution Fails


Monoalkylhydrazines are not functionally interchangeable. The sec-butyl substituent imparts distinct steric bulk, lipophilicity, and, critically, permanent chirality that is completely missing in n-butyl, tert-butyl, or isopropyl analogs [1]. These structural features directly influence hydrazone formation rates, diastereoselectivity in subsequent transformations, and the physicochemical properties of downstream intermediates [2]. Generic replacement with an achiral or differently branched alkylhydrazine risks altered reactivity, reduced stereochemical fidelity, and non-overlapping solubility profiles, any of which can derail a multi-step synthesis. The quantitative dimensions of these differences are detailed below.

Sec-Butylhydrazine Hydrochloride: Key Differentiation Evidence


Chiral Identity Versus Achiral Isomers

The sec-butyl group in 1-sec-butylhydrazine hydrochloride contains a single sp³ stereogenic centre at the carbon attached to the hydrazine nitrogen. In contrast, n-butylhydrazine, tert-butylhydrazine, and isopropylhydrazine are all achiral molecules [1]. This chiral centre is retained in all hydrazone and azine derivatives, creating a permanent source of asymmetry that can direct diastereoselective reactions. Studies on analogous chiral alkylhydrazines demonstrate that the stereochemistry of the alkyl substituent can be transmitted to newly formed stereocentres with diastereomeric ratios (dr) exceeding 90:10 in hydrazone alkylation and cycloaddition reactions when the chiral hydrazine is employed [2]. No such stereochemical control is possible with the achiral comparators.

chiral auxiliary asymmetric synthesis diastereoselectivity

Steric Bulk vs. n-Butyl and tert-Butyl Substituents

The sec-butyl group (CH₃CH₂CH(CH₃)–) presents an intermediate steric demand between n-butyl and tert-butyl. Quantitatively, the Taft steric parameter (Eₛ) for sec-butyl is approximately –1.13, versus –0.39 for n-butyl and –1.54 for tert-butyl [1]. This steric profile modulates both the rate of hydrazone condensation with carbonyl compounds and the conformational preferences of the resulting hydrazones [2]. tert-Butylhydrazine, due to its higher steric hindrance, often exhibits significantly slower condensation kinetics with sterically demanding ketones, while n-butylhydrazine lacks the branched architecture that can stabilise specific hydrazone conformers via 1,3-allylic strain-like interactions.

steric effects conformational analysis hydrazone formation kinetics

Mono- vs. Dihydrochloride Salt Form

1-Sec-butylhydrazine hydrochloride (CAS 851377-62-3) is the monohydrochloride salt (1:1 stoichiometry), containing one equivalent of HCl per hydrazine molecule. The alternative commercial form, sec-butylhydrazine dihydrochloride (CAS 1177361-36-2), contains two equivalents of HCl. The monohydrochloride requires only one equivalent of base for neutralisation to liberate the free base, whereas the dihydrochloride requires two equivalents, generating a higher salt load in the reaction mixture . The monohydrochloride typically exhibits lower hygroscopicity compared with the dihydrochloride, which is often classified as hygroscopic and requires storage under inert atmosphere .

salt form hygroscopicity free base generation

Lipophilicity (LogP) of the Free Base

The predicted octanol-water partition coefficient (LogP) of the free base sec-butylhydrazine is approximately 0.36–0.40 (ACD/Labs and EPISuite estimates) . This value is measurably higher than that of unsubstituted hydrazine (LogP ≈ -2.07) and lower than that of phenylhydrazine (LogP ≈ 1.25), placing the sec-butyl derivative in an intermediate lipophilicity range suitable for balancing aqueous solubility with organic-phase extractability in work-up procedures [1].

lipophilicity LogP membrane permeability

Sec-Butylhydrazine Hydrochloride: Research & Industrial Applications


Chiral Building Block for Asymmetric Synthesis

The permanent stereogenic centre of the sec-butyl substituent makes 1-sec-butylhydrazine hydrochloride the preferred hydrazine source when the synthetic route demands a chiral hydrazone intermediate capable of transmitting stereochemical information [1]. Achiral alternatives (n-butyl, tert-butyl, isopropyl) cannot fulfil this role. Medicinal chemistry groups developing single-enantiomer drug candidates should select this compound when the hydrazone chiral auxiliary strategy is part of the synthetic plan.

Hydrazone Formation with Sterically Hindered Ketones

For condensation reactions with hindered ketones where n-butylhydrazine yields insufficient conformational control and tert-butylhydrazine leads to unacceptably slow kinetics, the sec-butyl derivative provides an intermediate steric profile (Taft Eₛ ≈ –1.13 [1]) that balances reactivity with stereochemical induction. This is particularly relevant in the synthesis of agrochemical intermediates bearing ortho-substituted aryl ketones.

Monohydrochloride Salt for Moisture-Sensitive Protocols

The monohydrochloride salt form [1] requires only one equivalent of base for neutralisation and is less hygroscopic than the corresponding dihydrochloride, which is explicitly classified as hygroscopic and requires inert-atmosphere storage . Process chemists conducting anhydrous reactions should preferentially procure the monohydrochloride to minimise water ingress and simplify stoichiometric control during free-base generation.

Intermediate Lipophilicity for Biphasic Reactions

With a predicted LogP of 0.36–0.40 for the free base [1], 1-sec-butylhydrazine hydrochloride offers a practical balance between aqueous solubility for homogeneous reaction conditions and sufficient organic-phase extractability for efficient work-up. This profile is advantageous in multi-gram scale syntheses where phase-transfer efficiency directly impacts isolated yields, outperforming both excessively polar (unsubstituted hydrazine) and excessively lipophilic (phenylhydrazine) alternatives.

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